molecular formula C10H15BrN2 B1294164 5-Bromo-4-hexylpyrimidine CAS No. 951884-38-1

5-Bromo-4-hexylpyrimidine

Cat. No. B1294164
M. Wt: 243.14 g/mol
InChI Key: WVYJYKUDFFKVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-hexylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in biological systems as they are components of nucleic acids. The bromo and hexyl substituents on the pyrimidine ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with phosphorus-containing reagents . Another approach involves the condensation of bromo-indoles with pyrimidine triones under reflux conditions . Additionally, cyclopalladation has been used to synthesize mononuclear complexes with brominated pyrimidine ligands .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy, and computational methods like density functional theory (DFT) . Similarly, the crystal structure of a brominated indole-pyrimidine derivative was elucidated using X-ray diffraction and compared with DFT-optimized structures .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromo group. For example, they can be used in cross-coupling reactions to introduce methyl groups . They can also participate in condensation reactions to form more complex heterocyclic systems . The bromo group can also facilitate the formation of cyclopalladated complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their substituents. The presence of a bromo group can affect the electronic properties, as seen in the band gap energy and charge transfer within the molecule . The hexyl chain can impact the compound's solubility and interaction with biological systems. The thermal stability of these compounds can be high, as one derivative showed stability up to 215°C . Additionally, the biological activity of these compounds can vary, with some showing antiviral activity and others being investigated as tyrosine kinase inhibitors .

Safety And Hazards

5-Bromo-4-hexylpyrimidine may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

5-bromo-4-hexylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYJYKUDFFKVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650037
Record name 5-Bromo-4-hexylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-hexylpyrimidine

CAS RN

951884-38-1
Record name 5-Bromo-4-hexylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-hexylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.